molecular formula C26H24N4O B11611040 (2Z)-3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-(phenylimino)-2H-chromen-7-amine

(2Z)-3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-(phenylimino)-2H-chromen-7-amine

Cat. No.: B11611040
M. Wt: 408.5 g/mol
InChI Key: DOMRKFBIHGULLH-UHFFFAOYSA-N
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Description

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE is a complex organic compound that features a benzodiazole moiety, a chromen structure, and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine, the benzodiazole ring can be formed through a cyclization reaction with a suitable carboxylic acid derivative.

    Synthesis of the Chromen Structure: The chromen ring can be synthesized via a Pechmann condensation reaction involving a phenol and a β-keto ester.

    Coupling Reactions: The benzodiazole and chromen structures can be coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Phenylimino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound might be investigated for its potential as a fluorescent probe or as a ligand for binding studies. Its benzodiazole and chromen moieties are known to interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The benzodiazole moiety is a common pharmacophore in many drugs, and the compound’s structure suggests it could interact with a variety of biological targets.

Industry

In industry, (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodiazole moiety could bind to DNA or proteins, while the chromen structure might interact with cellular membranes or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-aminobenzimidazole share the benzodiazole core structure.

    Chromen Derivatives: Compounds like coumarin and flavone are structurally similar to the chromen moiety.

    Phenylimino Compounds: Schiff bases, which contain the phenylimino group, are also similar.

Uniqueness

What sets (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-N,N-DIETHYL-2-(PHENYLIMINO)-2H-CHROMEN-7-AMINE apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-phenyliminochromen-7-amine

InChI

InChI=1S/C26H24N4O/c1-3-30(4-2)20-15-14-18-16-21(25-28-22-12-8-9-13-23(22)29-25)26(31-24(18)17-20)27-19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3,(H,28,29)

InChI Key

DOMRKFBIHGULLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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